molecular formula C20H13Cl2NO3 B298310 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

カタログ番号 B298310
分子量: 386.2 g/mol
InChIキー: ZJSYXKOHRTZXIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of isoindolinone derivatives and has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

作用機序

The mechanism of action of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. These receptors are involved in the regulation of angiogenesis and tumor growth, and their inhibition by this compound leads to a reduction in tumor cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is its broad-spectrum activity against several tyrosine kinases, which makes it a promising candidate for the treatment of various types of cancer. However, its low solubility and poor pharmacokinetic properties limit its effectiveness in vivo. In addition, its inhibitory activity against other kinases, such as c-Src and c-Met, may lead to off-target effects and toxicity.

将来の方向性

Despite its limitations, 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione remains a promising candidate for the treatment of cancer and other diseases. Future research efforts should focus on improving its pharmacokinetic properties, as well as identifying more selective inhibitors of specific tyrosine kinases. In addition, the development of combination therapies that target multiple signaling pathways may enhance the efficacy of this compound and reduce the risk of drug resistance.

合成法

The synthesis of 2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves a multi-step process that starts with the condensation of 3,5-dichlorophenylacetic acid with phthalic anhydride to form the corresponding isoindolinone intermediate. This intermediate is then subjected to a series of reactions, including reduction with sodium borohydride and cyclization with acetic anhydride, to yield the final product. The overall yield of this synthesis is approximately 35%.

科学的研究の応用

2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. This makes this compound a promising candidate for the treatment of solid tumors.

特性

分子式

C20H13Cl2NO3

分子量

386.2 g/mol

IUPAC名

11-(3,5-dichlorophenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C20H13Cl2NO3/c21-9-5-10(22)7-11(6-9)23-19(25)17-14-8-15(24)16(18(17)20(23)26)13-4-2-1-3-12(13)14/h1-7,14,16-18H,8H2

InChIキー

ZJSYXKOHRTZXIW-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=CC(=C5)Cl)Cl

正規SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC(=CC(=C5)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。